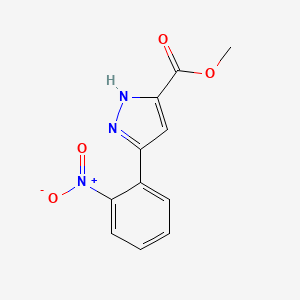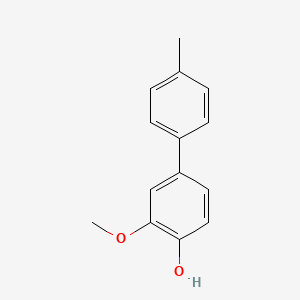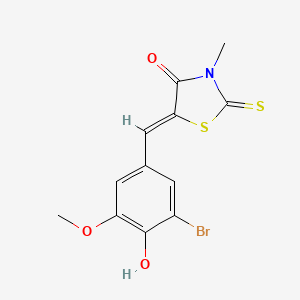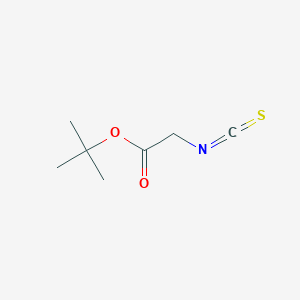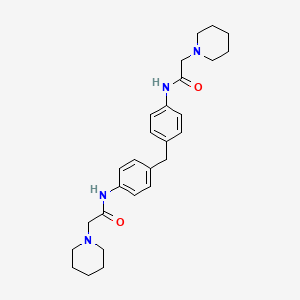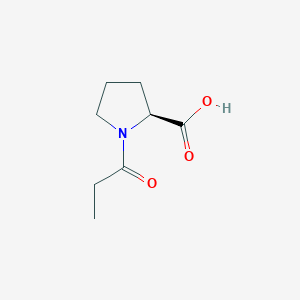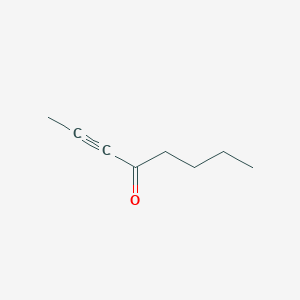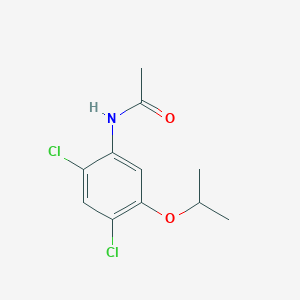
2,4-Dichloro-5-(2-propyloxy)acetanilide
説明
2,4-Dichloro-5-(2-propyloxy)acetanilide, also known as Propisochlor, is a chemical compound with the molecular formula C11H13Cl2NO2 . It is commonly used as an herbicide to control broadleaf and grassy weeds in various crops.
Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-5-(2-propyloxy)acetanilide is 262.13 g/mol . Further structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-5-(2-propyloxy)acetanilide can be analyzed using various techniques. These include determining its melting point, boiling point, density, and molecular weight .科学的研究の応用
Biodegradation in Biological Systems
2,4-Dichloro-5-(2-propyloxy)acetanilide, similar to other acetanilide herbicides such as alachlor, metolachlor, and propachlor, undergoes biodegradation in biological systems. This process involves the formation of glutathione-acetanilide conjugates through the action of glutathione-S-transferase present in microorganisms, plants, and mammals. The degradation pathway includes sorption in soils and sediments, affecting the herbicide's migration and bioavailability, while microbial degradation plays a crucial role in determining its environmental fate (Stamper & Tuovinen, 1998).
Chemical Safeners in Agriculture
Chemical safeners like 2,4-disubstituted-thiazoles have been developed to counteract the phytotoxicity of acetanilide herbicides, including 2,4-Dichloro-5-(2-propyloxy)acetanilide, in certain crops like grain sorghum. These safeners are effective in mitigating herbicide-induced injury and enhancing crop safety (Sacher, Lee, Schafer & Howe, 1983).
Quantitative NMR Spectroscopy in Pharmaceuticals
In quantitative NMR spectroscopy, particularly in pharmaceuticals, acetanilide is established as a primary standard. Secondary standards are quantified using acetanilide, ensuring accurate and precise results. This application is vital for compliance testing of pharmaceutical active substances and suspected illegal medicines (Rundlöf, McEwen, Johansson & Arvidsson, 2014).
Synthesis of Novel Chemical Compounds
The acetanilide structure is a precursor in the synthesis of various chemical compounds. For instance, acetanilides have been used in the formation of novel ring systems like dibenzo[b,h][1,4,7]thiadiazonines, showcasing the versatility of acetanilide derivatives in organic chemistry (Katritzky, Huang & Steel, 2001).
Herbicide Bioactivity and Soil Interaction
The bioactivity of acetanilide herbicides, including 2,4-Dichloro-5-(2-propyloxy)acetanilide, is closely linked with soil properties. Research on adsorption and bioactivity correlated with organic matter and clay content provides insights into the environmental behavior of these herbicides (Weber & Peter, 1982).
Environmental and Chemical Analysis
Capillary zone electrophoresis and NMR spectroscopy are used to analyze the metabolites of acetanilide herbicides, revealing the complex stereochemistry and helping in environmental monitoring (Aga, Heberle, Rentsch, Hany & Müller, 1999).
特性
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6(2)16-11-5-10(14-7(3)15)8(12)4-9(11)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJSUIGXIBEQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371112 | |
| Record name | 2,4-Dichloro-5-(2-propyloxy)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(2-propyloxy)acetanilide | |
CAS RN |
65948-71-2 | |
| Record name | 2,4-Dichloro-5-(2-propyloxy)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B3060614.png)
![methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate](/img/structure/B3060615.png)

![L-Cysteine, S-[(benzoylamino)methyl]-](/img/structure/B3060617.png)
